molecular formula C20H20N2O5 B4540128 N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide

N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide

Cat. No. B4540128
M. Wt: 368.4 g/mol
InChI Key: YFRUHENXSMOJRJ-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds that have garnered attention due to their diverse range of biological activities and potential applications in pharmaceuticals. While the specific compound's direct references are scarce, related compounds have been studied for their synthesis, molecular structure, chemical reactions, and properties, providing insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of compounds similar to the specified acetamide involves various organic synthesis techniques, including condensation reactions, cyclization, and functional group transformations. These processes often utilize starting materials that undergo transformations under controlled conditions to introduce specific functional groups or to construct the compound's core structure. For instance, derivatives of benzodioxin and indole have been synthesized starting from common intermediates and employing reactions with specific reagents to yield compounds with significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

X-ray crystallography and molecular modeling studies have provided detailed insights into the molecular structures of related compounds. These studies reveal how specific substitutions and molecular configurations impact the overall shape, electronic distribution, and potential binding interactions of these molecules with biological targets. For example, crystallographic studies of similar acetamide derivatives have elucidated their planar and extended conformations, highlighting the role of hydrogen bonding and molecular geometry in their stability and reactivity (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, depending on their functional groups and reaction conditions. These reactions can significantly alter the compound's chemical properties and biological activity. For instance, the oxidation product of a related acetamide compound has been characterized, revealing changes in molecular structure and potential biological interactions as a result of the oxidation process (Baranova et al., 2012).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its formulation into pharmaceutical products. Studies on related compounds have shown how modifications to the molecular structure can affect these physical properties (Yoon, Yoo, & Shin, 1998).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as reactivity, stability, and acidity/basicity, are critical for their biological activity and pharmacological profile. Research into similar compounds has explored their chemical behavior under various conditions, providing insights into their potential mechanisms of action and interactions with biological targets. For example, the synthesis and characterization of related compounds have shed light on their potential as antimicrobial agents, based on their chemical structure and reactivity (Debnath & Ganguly, 2015).

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5-methoxy-2-oxo-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-12(23)21-19-15-9-13(25-2)7-8-16(15)22(20(19)24)10-14-11-26-17-5-3-4-6-18(17)27-14/h3-9,14,19H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRUHENXSMOJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)OC)N(C1=O)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 4
N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide

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